ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride
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Overview
Description
trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride: It appears as a colorless crystalline solid and is soluble in water and common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method includes the reaction of ethyl 2-bromocyclopropanecarboxylate with an amine under basic conditions to introduce the aminomethyl group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the aminomethyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique cyclopropane ring structure makes it valuable for studying ring strain and reactivity.
Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: In medicine, trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride has potential therapeutic applications. Its structural features may be exploited to develop new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and solubility properties make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can induce strain in the target molecules, leading to changes in their conformation and activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
- trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylate
- cis-Ethyl 2-(aminomethyl)cyclopropanecarboxylate
- trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrobromide
Uniqueness: trans-Ethyl 2-(aminomethyl)cyclopropanecarboxylatehydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This configuration can influence its solubility, reactivity, and interactions with biological targets, making it distinct from its analogs.
Biological Activity
Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride is a chiral compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C7H12ClN\O2
- Molecular Weight : Approximately 179.64 g/mol
- Appearance : Colorless crystalline solid
- Solubility : Soluble in water and common organic solvents
The presence of a cyclopropane ring in its structure contributes to its unique reactivity and biological properties, making it a valuable target for drug development and biochemical research.
Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride exhibits its biological activity primarily through interactions with various molecular targets. Key mechanisms include:
- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions with biological receptors, enhancing its pharmacological properties.
- Selective Targeting : The cyclopropane structure induces strain that may alter the conformation and activity of target molecules, allowing for selective modulation of biological targets.
Biological Activity
Research indicates that ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride may possess the following biological activities:
- Antitumor Effects : Preliminary studies suggest potential antitumor properties, particularly in inhibiting specific cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against various cancer types by targeting key signaling pathways .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes involved in critical metabolic processes. For example, studies have highlighted its role in inhibiting topoisomerase I (Top1), a crucial enzyme in DNA replication and repair .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals important insights into the unique features and potential applications of ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride.
Compound Name | Similarity | Unique Features |
---|---|---|
1-Aminocyclopropane-1-carboxylic acid | 0.92 | Precursor of ethylene in plants |
Methyl 1-(aminomethyl)cyclopropanecarboxylate | 0.92 | Used in organic synthesis |
Ethyl 2-aminocyclopropanecarboxylate | 0.87 | Similar structure but different substituents |
tert-Butyl 1-(aminomethyl)cyclopropanecarboxylate | 0.90 | Different steric effects due to tert-butyl group |
Methyl 3-amino-2,2-bis(cyclohexylmethyl)propanoate hydrochloride | 0.87 | Distinct structural features |
The unique stereochemistry and the presence of the hydrochloride salt significantly influence the solubility, reactivity, and interactions with biological targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate; hydrochloride:
- Antitumor Activity : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant inhibition rates comparable to established chemotherapeutics .
- Enzyme Inhibition Studies : Research focused on the inhibition of Top1 showed that derivatives of this compound could enhance the efficacy of existing treatments by targeting resistant cancer cells .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution profiles, indicating potential for therapeutic use in clinical settings.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-5(6)4-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
QYGLOMJVFMDRJS-RIHPBJNCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CN.Cl |
Canonical SMILES |
CCOC(=O)C1CC1CN.Cl |
Origin of Product |
United States |
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